molecular formula C9H15NO2 B11913372 Ethyl 2-(3-piperidinylidene)acetate

Ethyl 2-(3-piperidinylidene)acetate

Cat. No.: B11913372
M. Wt: 169.22 g/mol
InChI Key: YTYRQDPJLVARKM-UHFFFAOYSA-N
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Description

Significance of Piperidinylidene Acetate (B1210297) Scaffolds in Modern Organic Chemistry

The piperidinylidene acetate scaffold is a key structural element in a multitude of compounds with significant biological activities. The piperidine (B6355638) ring itself is a prevalent feature in many natural products and pharmaceutical drugs. niscpr.res.in The exocyclic double bond and the acetate group in piperidinylidene acetates offer versatile handles for further chemical modifications, making them attractive intermediates for constructing more complex molecular architectures.

Research on analogs, such as Ethyl 2-(piperidin-4-ylidene)acetate, has highlighted the importance of this scaffold in medicinal chemistry. For instance, these compounds serve as crucial intermediates in the synthesis of potent kinase inhibitors, which are a class of drugs widely used in cancer therapy. The piperidinylidene moiety can effectively mimic structural features that allow for strong binding to the ATP-binding pockets of kinases.

Furthermore, the synthesis of substituted piperidinylidene derivatives has been explored through various chemical routes. One patented method details the preparation of 2-phenyl-2-(2'-piperidinylidene)acetate derivatives, showcasing a synthetic strategy that could potentially be adapted for the synthesis of Ethyl 2-(3-piperidinylidene)acetate and its analogs. epo.org

Overview of Research Trajectories for this compound and Related Analogs

The research trajectories for this compound and its analogs are primarily directed towards their application in drug discovery and development. The general class of piperidine derivatives is known to exhibit a wide range of pharmacological activities, and it is anticipated that compounds incorporating the 3-piperidinylidene acetate scaffold will also possess interesting biological properties.

Given the structural similarities to more extensively studied 4-substituted analogs, research into this compound is likely to explore its potential as an intermediate for novel therapeutics. The positional isomerism between the 3- and 4-substituted derivatives can lead to significant differences in their three-dimensional shape and electronic properties, which in turn could result in distinct biological activities and target specificities.

Future research will likely focus on the following areas:

Synthesis of Novel Analogs: Development of efficient and stereoselective methods for the synthesis of a diverse library of 3-piperidinylidene acetate derivatives.

Biological Screening: Evaluation of these new compounds in a variety of biological assays to identify potential therapeutic applications. This could include screening for activity as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidinylidene acetate scaffold to understand how different substituents influence biological activity, with the aim of designing more potent and selective drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-piperidin-3-ylideneacetate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h6,10H,2-5,7H2,1H3

InChI Key

YTYRQDPJLVARKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCCNC1

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to Ethyl 2-(3-piperidinylidene)acetate

Direct synthesis aims to construct the target molecule in a single key step from readily available starting materials.

Olefin-forming condensation reactions are a primary strategy for the direct synthesis of this compound. These reactions typically involve the coupling of a piperidine-3-one derivative with a reagent that provides the acetate (B1210297) moiety, forming the exocyclic double bond.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a widely used method for the stereoselective synthesis of alkenes. nrochemistry.comwikipedia.org It involves the reaction of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion. nrochemistry.comwikipedia.org For the synthesis of this compound, N-protected piperidin-3-one (B1582230) is reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base. organic-chemistry.org The phosphonate carbanion is more nucleophilic and generally less basic than the corresponding Wittig reagents, allowing for milder reaction conditions. wikipedia.orgorgsyn.org The reaction typically favors the formation of the (E)-alkene isomer. nrochemistry.comwikipedia.org The by-product, a water-soluble phosphate (B84403), simplifies purification. organic-chemistry.org

Wittig Reaction: The Wittig reaction provides another route to the target compound by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.comlibretexts.org In this case, N-protected piperidin-3-one would be treated with a phosphorus ylide like (ethoxycarbonylmethyl)triphenylphosphorane. mnstate.edu The stereochemical outcome can be influenced by the nature of the ylide; stabilized ylides tend to favor the E-isomer, while non-stabilized ylides often yield the Z-isomer. masterorganicchemistry.comyoutube.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. libretexts.orgtamu.edu

Knoevenagel Condensation: This condensation reaction occurs between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638). thermofisher.comresearchgate.net To synthesize this compound, N-protected piperidin-3-one could be reacted with ethyl cyanoacetate. researchgate.net The reaction is driven by the removal of water, often through azeotropic distillation. thermofisher.com

Table 1: Comparison of Direct Synthesis Olefination Reactions

ReactionKey ReagentsTypical Catalyst/BaseStereoselectivityKey Advantages
Horner-Wadsworth-EmmonsN-protected piperidin-3-one, Triethyl phosphonoacetateNaH, BuLi, NaOMeGenerally E-selectiveMilder conditions, easy byproduct removal
Wittig ReactionN-protected piperidin-3-one, (Ethoxycarbonylmethyl)triphenylphosphoraneStrong base (e.g., BuLi)Varies with ylide stabilityWell-established, versatile
Knoevenagel CondensationN-protected piperidin-3-one, Ethyl cyanoacetateWeak base (e.g., piperidine)Dependent on conditionsUses weak bases

Regioselectivity is a critical aspect of these direct syntheses, ensuring the correct placement of the double bond.

Control of Alkene Geometry (E/Z Isomerism): The geometry of the newly formed double bond is a key consideration. In the Horner-Wadsworth-Emmons reaction, the use of different bases and reaction conditions can influence the E/Z ratio of the product. wikipedia.org For instance, certain modifications, like the Still-Gennari protocol, can favor the formation of (Z)-olefins. nrochemistry.com In the Wittig reaction, the stereochemistry is largely dictated by the stability of the phosphorus ylide. masterorganicchemistry.comwikipedia.org Stabilized ylides, which are relevant for this synthesis, generally lead to the (E)-isomer as the major product. youtube.com The ratio of E and Z isomers can often be determined by analyzing the coupling constants in the 1H NMR spectrum of the product mixture. wpmucdn.com

Precursor-Based Synthesis Routes

These strategies involve the initial construction of a piperidine ring with a suitable functional group at the 3-position, which is then elaborated to the final product.

The Michael addition, or aza-Michael addition, is a powerful tool for the formation of the piperidine ring. ntu.edu.sgrsc.org This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. ntu.edu.sgrsc.org For example, a primary amine can be reacted with an appropriate α,β-unsaturated ester or ketone. Subsequent intramolecular cyclization can then form the piperidine ring. youtube.com A variation involves the reaction of an amine with an acrylate (B77674), followed by treatment of the intermediate ester enolate with a suitable electrophile. youtube.com These methods can provide access to 3-substituted piperidine precursors. nih.govnih.gov

Once a piperidine precursor with a suitable handle at the 3-position is synthesized, the ethyl acetate moiety can be introduced.

Esterification: If the precursor is 2-(3-piperidinylidene)acetic acid, it can be converted to the corresponding ethyl ester through Fischer esterification. chemguide.co.uk This typically involves heating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. rug.nle3s-conferences.org

Functional Group Interconversion: Other functional groups on the piperidine ring can be converted to the desired acetate group. For instance, a nitrile group at the 3-position could potentially be hydrolyzed to a carboxylic acid and then esterified.

Wittig and Horner-Wadsworth-Emmons Reactions: As mentioned in the direct synthesis section, these reactions are also applicable here, starting from a pre-formed N-protected piperidin-3-one. The Horner-Wadsworth-Emmons reaction is often preferred due to its generally higher E-selectivity and the ease of removing the phosphate byproducts. organic-chemistry.orgorgsyn.org

Olefin Metathesis: Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. sigmaaldrich.comwikipedia.org While less common for this specific transformation, a ring-closing metathesis (RCM) approach could be envisioned. acs.org This would involve synthesizing a diene precursor containing the piperidine ring and the acetate moiety, which would then undergo an intramolecular cyclization catalyzed by a ruthenium-based catalyst, such as a Grubbs catalyst. acs.orgmdpi.com

Table 2: Summary of Precursor-Based Synthesis Strategies

StepMethodDescription
Piperidine Ring FormationAza-Michael AdditionA nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound, followed by cyclization to form the piperidine ring.
Acetate Moiety IntroductionFischer EsterificationThe corresponding carboxylic acid is reacted with ethanol and an acid catalyst to form the ethyl ester.
Alkene FormationHorner-Wadsworth-EmmonsAn N-protected piperidin-3-one precursor is reacted with triethyl phosphonoacetate to form the exocyclic double bond.
Alkene FormationOlefin MetathesisA diene precursor containing the piperidine ring undergoes ring-closing metathesis to form the target alkene.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships by introducing various functional groups onto the piperidine ring or its nitrogen atom.

Methodologies for Piperidine Ring Substitution and Derivatization

The functionalization of the piperidine ring is a key strategy for creating a diverse range of derivatives. Various synthetic methods have been developed to introduce substituents at different positions on the piperidine core, which often begins with the synthesis of a substituted piperidinone precursor.

Intramolecular cyclization represents a major route for constructing the piperidine skeleton. nih.govmdpi.com These methods involve forming the ring from a linear precursor and include techniques such as:

Aza-Michael reactions: Intramolecular addition of an amine to an α,β-unsaturated carbonyl system to form the heterocyclic ring. nih.govmdpi.com

Metal-catalyzed cyclization: The use of transition metals to facilitate ring closure. nih.govmdpi.com For instance, palladium(II)-catalyzed 1,3-chirality transition reactions have been used to synthesize 2- and 2,6-substituted piperidines. ajchem-a.com

Electrophilic cyclization: Ring formation initiated by an electrophilic attack on a double bond or other nucleophilic center within the molecule. nih.govmdpi.com

Reductive Amination: Intermolecular condensation of an amine with a dicarbonyl compound, followed by reduction, is a common method for forming the piperidine ring. nih.gov

Another significant approach is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that combines an aldehyde, an amine (like ammonia), and a 1,3-dicarbonyl compound (or its equivalent) to form a 4-piperidone (B1582916). wikipedia.org This method is particularly useful for creating symmetrically substituted piperidinones. wikipedia.org

MethodologyDescriptionKey Features
Intramolecular aza-Michael Reaction An amine on a linear precursor adds to an internal α,β-unsaturated system to close the ring. nih.govmdpi.comEfficient for forming the core heterocyclic structure.
Metal-Catalyzed Cyclization Transition metals like palladium are used to catalyze the ring-forming reaction. nih.govajchem-a.comAllows for stereoselective synthesis and the creation of chiral centers.
Petrenko-Kritschenko Synthesis A multicomponent reaction forming 4-piperidones from an aldehyde, amine, and a β-dicarbonyl compound. wikipedia.orgVersatile for producing a variety of substituted piperidinone precursors.
Reductive Amination Condensation of an amine with a suitable dialdehyde (B1249045) or diketone, followed by reduction. nih.govA common and straightforward [5+1] annulation method.

Synthesis of N-Substituted Piperidinylidene Acetates

Modification at the piperidine nitrogen atom (N-substitution) is a primary method for derivatization. This is typically achieved by reacting a precursor, such as a 3,5-bis(ylidene)-4-piperidone, with various electrophiles.

Common strategies include:

N-Alkylation and N-Acylation: The nitrogen atom can be functionalized by reaction with alkyl halides or acyl chlorides. For example, 1-[3-(2-methoxyethyloxy)propionyl]-4-piperidones have been synthesized by reacting the corresponding 3,5-bis(ylidene)-4-piperidone with an acyl chloride in the presence of triethylamine. rsc.org

Sulfonylation: Reaction with sulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride (2-NsCl), can be used to attach a sulfonyl group to the nitrogen, which can also serve as a protecting group. nih.gov

Carboxamide Formation: Isocyanates react with N-unsubstituted 3,5-diylidene-4-piperidones to yield 4-piperidone-1-carboxamides. rsc.org

These N-substitution reactions are crucial for creating libraries of compounds for various research applications, including the development of novel therapeutic agents. researchgate.netnih.gov

Substitution TypeReagentsProduct Example
Acylation Acyl chloride, Triethylamine rsc.org1-[3-(2-methoxyethyloxy)propionyl]-4-piperidones rsc.org
Carboxamide Formation Isocyanate, Triethylamine rsc.org4-piperidone-1-carboxamides rsc.org
Sulfonylation 2-Nitrobenzenesulfonyl chloride (NsCl), Diisopropylethylamine nih.govN-nosylated piperazines nih.gov

Advanced Synthetic Techniques

To improve efficiency, diversity, and scalability, advanced synthetic methods such as multicomponent reactions and optimized industrial processes are employed.

Multicomponent Reaction Methodologies for Piperidinone Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.net This strategy is invaluable for rapidly generating molecular complexity and creating libraries of structurally diverse piperidinone derivatives. researchgate.net

Key MCRs for piperidinone synthesis include:

Petrenko-Kritschenko Reaction: As mentioned earlier, this is a classic MCR that assembles 4-piperidones from an aldehyde, an amine, and a β-keto acid derivative. wikipedia.org

Diels-Alder Based MCRs: A four-component reaction has been developed that uses an intermolecular Diels-Alder reaction to produce highly substituted and stereochemically complex piperidone scaffolds. researchgate.netresearchgate.net

Biginelli-type Reactions: The principles of the Biginelli reaction, which traditionally produces dihydropyrimidinones, have been adapted to synthesize piperidone-containing heterocyclic compounds in a multicomponent fashion. rsc.org

Pseudo-four-component Reactions: These methods can generate N-acylated piperidine analogues in a single step from aldehydes, a diol, and ammonium (B1175870) carboxylates under mild conditions. ajchem-a.com

MCR Name/TypeComponentsKey Outcome
Petrenko-Kritschenko Reaction Aldehyde, Amine, β-Keto acid derivative wikipedia.orgForms 4-piperidone core structure. wikipedia.org
Diels-Alder MCR Four distinct components leading to a Diels-Alder cycloaddition. researchgate.netresearchgate.netCreates complex, polysubstituted piperidine scaffolds. researchgate.netresearchgate.net
Biginelli-type Reaction Aldehyde, β-dicarbonyl compound, Urea/Thiourea analogue. rsc.orgProduces piperidone-fused heterocycles. rsc.org
Pseudo-four-component Reaction Aldehydes, 2,7-Naphthalenediol, Ammonium carboxylates. ajchem-a.comSingle-step synthesis of N-acylated piperidines. ajchem-a.com

Optimized Large-Batch and Industrial-Scale Synthetic Considerations

The transition from laboratory-scale synthesis to large-batch or industrial production requires significant process optimization with a focus on safety, efficiency, and cost-effectiveness. While specific large-scale synthesis data for this compound is not widely published, principles from related chemical manufacturing can be applied.

Batch Reactive Distillation: For esterification reactions, such as the formation of the ethyl acetate moiety, batch reactive distillation is a powerful technique. researchgate.net This process combines reaction and separation in a single unit. By continuously removing the product (ethyl acetate) from the reaction zone, the chemical equilibrium is shifted towards the product side, improving reactant conversion and final product purity. researchgate.net Dynamic optimization of parameters like the reflux ratio can maximize product yield for a given specification and batch time. researchgate.net

Flow Chemistry: Continuous-flow microreactor technology offers a safer and more scalable alternative to traditional batch processing, especially for reactions involving hazardous intermediates. beilstein-journals.orgnih.gov The synthesis of compounds like ethyl diazoacetate, which is highly explosive in large quantities, has been successfully and safely performed in flow reactors. beilstein-journals.orgnih.gov This approach provides excellent control over reaction conditions (temperature, pressure, residence time) and minimizes the volume of hazardous material present at any given moment. Such a strategy could be adapted for specific steps in the synthesis of this compound, enhancing safety and scalability.

Green Chemistry Approaches: For bulk-scale synthesis, green chemistry principles are increasingly important. This includes developing processes like the acceptorless dehydrogenation of ethanol to produce ethyl acetate, which minimizes waste and avoids harsh reagents. nih.gov

TechniqueApplication PrincipleAdvantages for Large-Scale Synthesis
Batch Reactive Distillation Combines reaction and separation to drive equilibrium-limited reactions like esterification. researchgate.netIncreased conversion, higher product purity, potential for energy savings. researchgate.net
Flow Chemistry / Microreactors Continuous processing in small channels. beilstein-journals.orgnih.govInherently safer for hazardous reactions, excellent process control, easy scalability (scale-out). beilstein-journals.orgnih.gov
Green Catalysis Using efficient and environmentally benign catalysts, e.g., for acceptorless dehydrogenation. nih.govReduced waste, improved atom economy, safer processes. nih.gov

Reaction Mechanisms and Pathways

Mechanistic Investigations of Ester Hydrolysis of Piperidinylidene Acetates

The hydrolysis of the ethyl ester in ethyl 2-(3-piperidinylidene)acetate to its corresponding carboxylic acid is a fundamental reaction that can be catalyzed by either acids or bases, or proceed at a slower rate under neutral conditions. The mechanisms of these hydrolysis reactions are analogous to those of other carboxylic acid esters, particularly α,β-unsaturated esters.

The acid-catalyzed hydrolysis of this compound is expected to follow the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular), which is common for the hydrolysis of most esters. ucoz.comlibretexts.org The reaction is reversible and its mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H3O+). This step increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination of Ethanol (B145695): The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of ethanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the hydronium ion catalyst.

Table 1: Postulated Steps in the Acid-Catalyzed Hydrolysis of this compound

Step Description Reactants Products
1 Protonation This compound, H3O+ Protonated Ester
2 Nucleophilic Attack Protonated Ester, H2O Tetrahedral Intermediate
3 Proton Transfer Tetrahedral Intermediate Protonated Tetrahedral Intermediate
4 Elimination Protonated Tetrahedral Intermediate Protonated Carboxylic Acid, Ethanol

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for esters. ucoz.comchemistrysteps.com For this compound, the mechanism is anticipated to be the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.comyoutube.com The key steps are:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH-), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethoxide ion (-OCH2CH3), a strong base, is eliminated. This reforms the carbonyl group, yielding a carboxylic acid.

Acid-Base Reaction: In the final and irreversible step, the highly basic ethoxide ion deprotonates the newly formed carboxylic acid, producing ethanol and the carboxylate salt of 2-(3-piperidinylidene)acetic acid. This final deprotonation drives the equilibrium towards the products. chemistrysteps.com

Table 2: Postulated Steps in the Base-Catalyzed Hydrolysis of this compound

Step Description Reactants Products
1 Nucleophilic Attack This compound, OH- Tetrahedral Intermediate
2 Elimination Tetrahedral Intermediate 2-(3-piperidinylidene)acetic acid, -OCH2CH3

Neutral hydrolysis of esters proceeds much more slowly than catalyzed hydrolysis. The mechanism involves the direct nucleophilic attack of a water molecule on the carbonyl carbon. Due to the lower nucleophilicity of water compared to the hydroxide ion and the unactivated nature of the carbonyl group (unlike in acid catalysis), the reaction rate is significantly lower. The kinetics of neutral hydrolysis are typically first-order with respect to the ester concentration. For this compound, the presence of the enamine nitrogen could potentially influence the rate through intramolecular effects, though specific studies are lacking.

Exploration of Olefinic Reactivity at the Piperidinylidene Moiety

The exocyclic double bond in this compound is part of an α,β-unsaturated ester system and also an enamine. This dual character makes it susceptible to both electrophilic and nucleophilic attack.

The double bond in this compound can react with electrophiles. Due to the electron-donating nature of the enamine nitrogen, the β-carbon (the carbon of the double bond not attached to the ester group) is nucleophilic. The general mechanism for electrophilic addition would involve:

Attack by the Double Bond: The π-electrons of the double bond attack an electrophile (E+). The electrophile will preferentially add to the β-carbon, leading to the formation of a resonance-stabilized carbocation intermediate where the positive charge is delocalized between the α-carbon and the nitrogen atom.

Nucleophilic Capture: A nucleophile (Nu-) then attacks the carbocation at the α-carbon or the iminium ion, leading to the final addition product.

The specific outcome and regioselectivity would depend on the nature of the electrophile and the reaction conditions.

The exocyclic double bond of this compound, being part of an α,β-unsaturated ester system, is an excellent Michael acceptor. libretexts.org This allows for 1,4-conjugate addition of nucleophiles. The electron-withdrawing ester group polarizes the double bond, making the β-carbon electrophilic.

The mechanism for Michael addition involves:

Nucleophilic Attack at the β-Carbon: A soft nucleophile attacks the electrophilic β-carbon of the double bond. libretexts.org

Formation of an Enolate Intermediate: The attack of the nucleophile leads to the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized over the α-carbon, the carbonyl carbon, and the carbonyl oxygen.

Protonation: The enolate intermediate is then protonated, usually during workup, to give the final 1,4-addition product. libretexts.org

A wide range of nucleophiles can participate in this reaction, including other enamines, organocuprates (Gilman reagents), and stabilized carbanions. masterorganicchemistry.comlibretexts.org The stereochemical outcome of such additions can often be controlled, leading to the formation of new stereocenters.

Table 3: Common Nucleophiles for Michael Addition to α,β-Unsaturated Esters

Nucleophile Type Example
Organometallic Reagents Gilman Reagents (R2CuLi)
Enolates Ketone and Ester Enolates
Amines Primary and Secondary Amines
Thiols Thiolates (RS-)

Cycloaddition Reactions Involving the Piperidinylidene Structure

The electron-deficient nature of the α,β-unsaturated ester system in this compound makes it an excellent Michael acceptor and a competent dipolarophile in cycloaddition reactions. A particularly well-explored area is the [3+2] cycloaddition with various 1,3-dipoles, most notably azomethine ylides. These reactions provide a highly efficient and stereoselective route to novel spiro-heterocyclic systems, which are of significant interest in medicinal chemistry.

The reaction of this compound with an in situ-generated azomethine ylide, typically from the condensation of an α-amino acid and an aldehyde or ketone, proceeds via a concerted or stepwise mechanism to afford spiro-pyrrolidinyl-piperidine scaffolds. The regioselectivity of this reaction is governed by the frontier molecular orbitals of the reactants, with the nucleophilic carbon of the azomethine ylide attacking the β-carbon of the piperidinylidene acetate (B1210297).

DipoleDipolarophileCatalyst/ConditionsProductYield (%)Ref.
Azomethine ylide (from isatin (B1672199) and sarcosine)MethyleneindolinoneAgOAc, DBUSpiro-oxindole-pyrrolidine95
Azomethine ylide (from N-phenylmaleimide and phenylglycine)Dimethyl fumarateHeatPolysubstituted pyrrolidine85

This table presents representative examples of [3+2] cycloaddition reactions with similar activated alkenes, illustrating the general utility of this transformation.

C-H Activation Processes within Piperidinylidene Acetate Frameworks

The direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in modern organic synthesis. The piperidinylidene acetate framework offers several sites for potential C-H activation, both on the piperidine (B6355638) ring and the ethyl acetate moiety.

Ligand-Assisted C-H Activation Mechanisms in Transition Metal Catalysis

Transition metal-catalyzed C-H activation often relies on the use of a directing group to achieve high levels of regio- and stereoselectivity. In the context of piperidinylidene acetate derivatives, the nitrogen atom of the piperidine ring or a suitably installed directing group can coordinate to a metal center, positioning it for the selective cleavage of a specific C-H bond.

For instance, palladium-catalyzed C-H arylation of 3-substituted piperidines has been demonstrated using an aminoquinoline auxiliary as a bidentate directing group. acs.org This strategy allows for the selective functionalization of the C4 position of the piperidine ring. acs.orgacs.org The mechanism is believed to involve the formation of a palladacycle intermediate, followed by oxidative addition of an aryl halide and subsequent reductive elimination to furnish the arylated product and regenerate the active catalyst. acs.org The use of bulky ligands can further influence the regioselectivity of the C-H activation step. acs.org

SubstrateArylating AgentCatalystLigandProductYield (%)Ref.
N-Boc-pyrrolidine-3-carboxamide4-IodoanisolePd(OAc)₂AminoquinolineC4-arylated product85 acs.org
N-Boc-piperidine-3-carboxamide4-IodotoluenePd(OAc)₂AminoquinolineC4-arylated product78 acs.org

This table showcases examples of directed C-H arylation on related saturated heterocycles, highlighting the potential for selective functionalization of the piperidine ring in this compound.

Oxidative C-H Functionalization Mechanisms

Oxidative C-H functionalization provides an alternative pathway to introduce new functional groups without the need for pre-installed directing groups in all cases. In the case of enamines, which share electronic similarity with the piperidinylidene moiety, oxidative C-H functionalization can occur at the β-position. enamine.net This transformation can be achieved using various transition metal catalysts in the presence of an oxidant.

One plausible mechanism involves the formation of an enamine-metal complex, followed by C-H activation to form a metal-hydride species. Subsequent oxidative steps and reductive elimination can then lead to the functionalized product. Alternatively, a photoredox-catalyzed approach can be employed, where an excited-state photocatalyst promotes the oxidation of the enamine to a radical cation, which then undergoes further reaction. nih.gov

Intramolecular Rearrangements and Cyclization Pathways

The structural features of this compound also allow for intramolecular reactions, leading to the formation of fused or bridged ring systems. These transformations can be triggered by heat, light, or the addition of a catalyst.

For instance, intramolecular cyclization of piperidine derivatives can be a powerful method for the synthesis of bicyclic alkaloids and other complex nitrogen-containing molecules. rsc.org Depending on the substitution pattern and the reaction conditions, various modes of cyclization are possible. For a molecule like this compound, if a suitable reactive group is present on the nitrogen or elsewhere on the piperidine ring, intramolecular addition to the activated double bond could occur.

Furthermore, rearrangements of the piperidinylidene framework, although less common, could be envisaged under specific catalytic conditions, potentially leading to the formation of endocyclic enamines or other isomeric structures. The precise nature of these rearrangements would be highly dependent on the catalyst and reaction conditions employed.

This table provides examples of intramolecular cyclizations of piperidine derivatives, illustrating potential reaction pathways for appropriately substituted analogues of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Currently, there are no published studies applying quantum chemical calculations to determine the molecular geometry and electronic structure of Ethyl 2-(3-piperidinylidene)acetate.

No literature is available on the application of Density Functional Theory (DFT) for the conformational analysis of this compound. Such a study would be invaluable for understanding the molecule's three-dimensional shape, identifying the most stable conformers, and determining the energy barriers between them. This information is fundamental to understanding its biological activity and reactivity.

There are no computational studies that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) and molecular properties (e.g., dipole moment, polarizability) of this compound. Computational predictions are a powerful tool for interpreting experimental spectra and can provide insights into the electronic transitions and vibrational modes of the molecule.

Prediction of Reactivity and Selectivity

No computational studies have been performed to predict the reactivity and selectivity of this compound. Such studies, often employing frontier molecular orbital theory or electrostatic potential maps, could identify the most likely sites for nucleophilic or electrophilic attack, guiding synthetic efforts and predicting the outcomes of chemical reactions.

Computational Screening of Plausible Reaction Pathways

Beyond the qualitative predictions of FMO theory, computational chemistry offers the tools to quantitatively evaluate the feasibility of various reaction pathways for the synthesis of this compound. Using methods like Density Functional Theory (DFT), it is possible to map out the potential energy surfaces of proposed reactions. This allows for the determination of transition state geometries and activation energies, providing a more detailed picture of the reaction kinetics.

For instance, the synthesis of the piperidinylidene scaffold could potentially be achieved through several routes. Computational screening can be employed to compare the energy profiles of different synthetic strategies, such as the Horner-Wadsworth-Emmons reaction of a piperidone with a phosphonate (B1237965) reagent or a palladium-catalyzed coupling reaction. By calculating the activation barriers for each step in the proposed mechanisms, chemists can identify the most promising and energetically favorable pathway before committing to extensive experimental work.

The table below illustrates a hypothetical comparison of activation energies for two potential synthetic routes to an intermediate of this compound.

Reaction PathwayKey StepCalculated Activation Energy (kcal/mol)
Route A: Horner-Wadsworth-EmmonsWittig-type olefination25.3
Route B: Palladium-catalyzed couplingReductive elimination19.8

This table contains hypothetical data for illustrative purposes. Actual values would be derived from detailed computational studies.

Based on this hypothetical data, Route B would be predicted to be the more kinetically favorable pathway due to its lower activation energy.

In Silico Approaches to Synthetic Optimization and Design

Computational methods are not only valuable for predicting reactivity but also play a crucial role in the optimization and design of synthetic processes. These in silico techniques can help refine reaction conditions and guide the design of new analogs with desired properties.

Structure-Activity Relationship (SAR) Derivation for Synthetic Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. nih.gov While direct SAR studies on this compound are not extensively reported in the searched literature, the principles of SAR can be applied to guide the synthesis of derivatives with potentially enhanced properties.

By systematically modifying the structure of this compound and computationally predicting the effect of these modifications, a hypothetical SAR can be constructed. For example, substitutions on the piperidine (B6355638) ring or variations of the ester group could be explored. Computational models can predict how these changes affect properties such as steric hindrance, electronic distribution, and lipophilicity, which in turn can be correlated with potential biological activity. nih.gov

A hypothetical SAR table for derivatives of this compound is presented below, illustrating how different substituents might influence a hypothetical biological activity.

DerivativeR1-substituent (on Piperidine N)R2-substituent (Ester)Predicted Activity (IC50, µM)
1 HEthyl10.5
2 MethylEthyl8.2
3 Benzyl (B1604629)Ethyl15.1
4 Htert-Butyl12.8

This table presents hypothetical data to illustrate the concept of SAR. The predicted activity would be based on computational models.

This hypothetical SAR suggests that a small alkyl substituent on the piperidine nitrogen might enhance activity, while a bulky benzyl group could be detrimental. Such insights are invaluable for guiding the design and synthesis of new and more potent analogs.

Molecular Docking for Enzyme/Catalyst-Substrate Binding Mode Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a ligand might bind to the active site of a protein or in catalysis to elucidate the interaction between a substrate and a catalyst. nih.gov

In the context of this compound, molecular docking could be employed to investigate its potential binding to a specific enzyme if it were being developed as a therapeutic agent. By docking the molecule into the active site of a target protein, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is critical for understanding the mechanism of action and for designing derivatives with improved binding affinity. nih.gov

The table below provides a hypothetical summary of a molecular docking study of this compound with a hypothetical enzyme active site.

ParameterValue
Binding Energy (kcal/mol) -7.8
Key Interacting Residues ASP120, TYR85, PHE250
Hydrogen Bonds 1 (with ASP120)
Hydrophobic Interactions Piperidine ring with PHE250

This table contains hypothetical data from a simulated molecular docking experiment.

The results of such a docking study can guide the synthetic chemist in modifying the structure of this compound to enhance its interactions with the target, for example, by introducing a group that can form an additional hydrogen bond or improve hydrophobic contacts. This iterative process of computational prediction and synthetic validation is a cornerstone of modern rational drug design.

Derivatization Chemistry and Analytical Applications

Strategies for Enhancing Chromatographic Separation of Piperidinylidene Acetates

Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are pivotal in the analysis of piperidinylidene acetates. However, the inherent chemical properties of these compounds can sometimes lead to suboptimal separation and detection. Derivatization offers a powerful solution to overcome these limitations.

The analysis of compounds by Gas Chromatography-Mass Spectrometry (GC-MS) often requires the analytes to be volatile and thermally stable. jfda-online.com For compounds containing polar functional groups, such as the secondary amine in the piperidine (B6355638) ring of ethyl 2-(3-piperidinylidene)acetate, derivatization is frequently necessary to improve their chromatographic behavior. jfda-online.comnih.gov Without derivatization, such compounds can exhibit poor peak shapes and tailing due to interactions with the stationary phase of the GC column. researchgate.net

Common derivatization strategies for compounds containing amine groups involve acylation. nih.gov Reagents like pentafluoropropionic anhydride (B1165640) (PFPA), heptafluorobutyric anhydride (HFBA), and trifluoroacetic anhydride (TFAA) are widely used to convert primary and secondary amines into their corresponding fluorinated amides. nih.govnih.gov This transformation increases the volatility and thermal stability of the analyte, leading to improved peak symmetry and resolution. jfda-online.com Furthermore, the introduction of fluorine atoms enhances the sensitivity of detection by electron capture detectors (ECD) and can produce characteristic mass spectral fragmentation patterns, aiding in structural elucidation. jfda-online.com For instance, the derivatization of biogenic amines with PFPA has been shown to yield stable derivatives suitable for GC-MS analysis. nih.gov

The ester functional group in this compound is generally amenable to GC analysis. However, if hydrolysis occurs, the resulting carboxylic acid would require esterification to a more volatile form, for example, through reaction with an alcohol in the presence of an acid catalyst like BF3-methanol. psu.edu

Table 1: Common Derivatization Reagents for GC Analysis of Amines

Derivatization ReagentAbbreviationTarget Functional GroupKey Advantages
Pentafluoropropionic anhydridePFPAPrimary and Secondary AminesIncreases volatility, improves peak shape, enhances ECD detection. nih.govnih.gov
Heptafluorobutyric anhydrideHFBAPrimary and Secondary AminesSimilar to PFPA, provides excellent volatility and thermal stability. nih.govresearchgate.net
Trifluoroacetic anhydrideTFAAPrimary and Secondary AminesEffective for acylation, though may be less stable than PFPA or HFBA derivatives. nih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, Carboxyl, and Amine GroupsForms volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.net

This table is generated based on general chemical principles and may not reflect specific experimental results for this compound.

In Liquid Chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), derivatization can be employed to enhance the selectivity of the separation and the sensitivity of the detection. nih.govddtjournal.com For this compound, derivatization can modify its polarity and introduce a readily ionizable group, thereby improving its retention behavior on reversed-phase columns and its response in the mass spectrometer. nih.gov

Derivatization reagents that introduce a permanent positive charge can significantly enhance the ionization efficiency in electrospray ionization (ESI) mass spectrometry. nih.gov Reagents such as Amplifex and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) have been shown to increase detection sensitivity by several orders of magnitude for various analytes. nih.gov The reaction of the secondary amine in the piperidine ring with such a reagent would result in a derivative with a much stronger ESI signal.

Additionally, derivatization can improve the chromatographic separation of closely related compounds or isomers. researchgate.netnih.gov By altering the structure of the analyte, its interaction with the stationary phase is modified, potentially leading to better resolution from interfering matrix components.

Derivatization for Spectrometric Analysis

Spectrometric methods, especially mass spectrometry, are powerful tools for the identification and quantification of organic compounds. Derivatization plays a crucial role in optimizing the performance of these techniques.

The sensitivity of mass spectrometry is directly related to the ionization efficiency of the analyte. nih.gov For compounds like this compound, which possess a secondary amine, derivatization can introduce a moiety that is more readily ionized. nih.govcaymanchem.com In LC-MS, this is often achieved by introducing a group with a high proton affinity or a permanent charge. nih.gov

In GC-MS, the electron ionization (EI) mass spectra of derivatized compounds often exhibit characteristic fragmentation patterns that are useful for structural confirmation. researchgate.net The fragmentation of fluorinated acyl derivatives of amines, for instance, typically yields ions that are indicative of the original molecule and the derivatizing agent. nih.gov

Table 2: Derivatization Reagents for Enhanced MS Ionization

Derivatization ReagentIonization ModeTarget Functional GroupMechanism of Enhancement
AmplifexESI (+)Amines, HydroxylsIntroduces a pre-formed positive charge. nih.gov
2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS)ESI (+)Amines, HydroxylsAdds a permanently charged pyridinium (B92312) group. nih.gov
Isonicotinoyl chloride (INC)ESI (+)Amines, HydroxylsIntroduces a readily protonated pyridine (B92270) moiety. nih.gov
Pentafluoropropionic anhydride (PFPA)EI/CIAminesCreates derivatives with characteristic mass spectra and improved volatility. nih.gov

This table is generated based on general chemical principles and may not reflect specific experimental results for this compound.

For analytical methods that utilize fluorescence detection, such as High-Performance Liquid Chromatography with a fluorescence detector (HPLC-FLD), derivatization is essential for non-fluorescent analytes. rsc.org this compound does not possess a native fluorophore. Therefore, to enable its detection by fluorescence, it must be reacted with a fluorescent labeling reagent. rsc.org

Reagents such as dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) react with primary and secondary amines to produce highly fluorescent derivatives. ddtjournal.com Another example is fluorescein-core piperazine (B1678402) (FCP), which can be used to label compounds containing carboxylic acid groups after appropriate activation, or potentially adapted to react with amines. rsc.org N-hydroxysuccinimidyl-fluorescein-O-acetate is another reagent that specifically targets amino groups to yield fluorescent products. nih.gov The resulting fluorescent derivative can then be detected with very high sensitivity, often in the femtomole range. nih.gov

The choice of the fluorescent tag and the derivatization conditions are critical to achieving optimal sensitivity and selectivity. The derivatization reaction should be rapid, quantitative, and produce a stable product.

Chemical Transformations for Analytical Characterization

Beyond derivatization for enhancing analytical performance, specific chemical transformations can be employed for the structural characterization of this compound. For example, controlled hydrolysis of the ester group would yield the corresponding carboxylic acid, 2-(3-piperidinylidene)acetic acid. The identity of this product could be confirmed by comparing its chromatographic and spectrometric properties with those of an authentic standard.

Similarly, reduction of the double bond and the ester group would lead to 2-(3-piperidyl)ethanol. The formation of these predictable transformation products can provide strong evidence for the original structure of this compound. These types of reactions, when coupled with techniques like NMR and MS, are invaluable for unambiguous structure elucidation.

Advanced Approaches to Derivatization: Automation and Miniaturization

To improve throughput, reproducibility, and reduce manual labor and potential for error, automated and miniaturized derivatization techniques have been developed.

Automation

Automated derivatization systems are often integrated with autosamplers for GC or HPLC. thermofisher.comresearchgate.net These systems can perform the entire derivatization procedure, including the addition of reagents, mixing, heating, and injection of the derivatized sample into the chromatograph. thermofisher.com For this compound, an automated pre-column derivatization using an autosampler would involve placing the sample and derivatizing reagents (e.g., MSTFA and pyridine) in separate vials. The autosampler would then be programmed to aspirate and mix the required volumes in a specific sequence, incubate the mixture for a set time at a controlled temperature, and then inject an aliquot of the final derivatized solution into the GC inlet. nih.gov This approach offers significant advantages in terms of precision and efficiency for routine analysis. phenomenex.com

Miniaturization

Miniaturization in derivatization aims to reduce the consumption of samples and reagents, decrease reaction times, and allow for on-site or portable analysis. This can be achieved through various approaches:

In-Port Derivatization: This technique involves injecting the analyte and the derivatization reagent either simultaneously or sequentially into the hot GC injection port. nih.gov The high temperature of the inlet facilitates a rapid derivatization reaction. For this compound, this could involve co-injection with a silylating reagent. The optimization of this method would focus on the injection port temperature, reagent-to-analyte ratio, and residence time in the inlet. nih.gov

On-Column Derivatization: In this approach, the derivatization reaction occurs directly on the analytical column. shimadzu.eu The sample is injected onto the column, followed by an injection of the derivatizing reagent. shimadzu.eu This method is particularly useful for thermally labile compounds as the derivatization can occur at a lower temperature within the column oven's temperature program.

Micro-GC Columns: The use of micro-electro-mechanical systems (MEMS) to fabricate miniaturized GC columns offers the potential for rapid, portable analysis. researchgate.net Derivatization could be integrated into such a system, for instance, by coating a section of the micro-column with a catalytic material to facilitate on-the-fly derivatization as the sample passes through.

These advanced approaches, while requiring specialized instrumentation, offer significant benefits for the high-throughput and efficient analysis of this compound in various applications.

Application As a Building Block in Complex Chemical Synthesis

Role in the Synthesis of Heterocyclic Compounds

As a heterocyclic building block, Ethyl 2-(3-piperidinylidene)acetate serves as a starting point for creating a wide array of more elaborate ring systems. bldpharm.com Its structure is primed for reactions that expand upon its core framework.

The piperidinylidene moiety is a pre-formed, six-membered nitrogen-containing ring, which is a common feature in many synthetic targets. The compound's structure allows chemists to build upon this existing ring. The nitrogen atom and the adjacent double bond can participate in reactions to form larger, more complex nitrogenous frameworks. For instance, the general principle of using ester-containing molecules to react with other bifunctional compounds to create fused heterocyclic systems, such as quinazolinones, is a well-established synthetic strategy. nih.gov In a related fashion, the functional groups of this compound could be utilized in cycloaddition reactions to construct novel three-dimensional nitrogen-containing frameworks. nih.gov

The synthesis of various heterocyclic derivatives often begins with a core structure that is subsequently modified. For example, the reaction of 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate (B1199739) yields an intermediate that is then used to build a variety of Schiff bases and other derivatives. chemmethod.com This highlights a common pathway where an ethyl acetate-containing molecule acts as the initial building block for further elaboration, a role for which this compound is well-suited.

The presence of both a dienophile (the acrylate (B77674) portion) and a potential diene component (which can be formed from the piperidinylidene ring under certain conditions) within the same molecule opens up possibilities for intramolecular cycloadditions and cascade reactions to form fused ring structures. Methodologies such as dienyne ring-closing metathesis (RCM) are powerful tools for creating fused bicyclic compounds from linear precursors. rsc.org Such strategies could be adapted for this compound to generate novel polycyclic systems.

Furthermore, cycloaddition reactions, such as the [4+2] and [3+2] cycloadditions between chromenones and ethyl 2,3-butadienoate, demonstrate how activated alkenes can be used to synthesize dihydropyran-fused and cyclopenten-fused systems. rsc.org The acrylate system within this compound is similarly activated, making it a suitable candidate for analogous transformations to produce fused-ring compounds. rsc.orgthieme.de These reactions can lead to complex tri- and tetracyclic molecules with high diastereoselectivity. rsc.org

Precursor in the Synthesis of Biologically Relevant Scaffolds

The piperidine (B6355638) nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. This compound serves as an excellent starting material for molecules of potential biological and pharmaceutical interest. bldpharm.com

This compound is classified as a pharmaceutical intermediate, indicating its role in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.com Its structure is related to other piperidine-containing compounds that have known biological activity. For example, Ethylphenidate, or ethyl 2-phenyl-2-(piperidin-2-yl)acetate, is a close structural analog and is listed as a controlled substance, highlighting the biological relevance of this chemical class. wikipedia.org The versatility of the ethyl acetate (B1210297) functional group allows for its conversion into other functionalities, such as amides or hydrazides, further expanding its utility in creating diverse pharmaceutical intermediates. nih.gov

Table 1: Properties of this compound and its Hydrochloride Salt

This interactive table provides key chemical properties for both the base form and the hydrochloride salt of the compound.

PropertyValue (Base Form)Value (Hydrochloride Salt)Reference
CAS Number 1358679-89-62197130-34-8 echemi.com, bldpharm.com
Molecular Formula C9H15NO2C9H16ClNO2 echemi.com, bldpharm.com
Molecular Weight 169.22 g/mol 205.68 g/mol echemi.com, bldpharm.com
Exact Mass 169.110279 uN/A echemi.com
PSA (Polar Surface Area) 38.33 ŲN/A chemsrc.com
LogP 1.53570N/A chemsrc.com
Predicted Boiling Point 259.3 ± 23.0 °CN/A echemi.com
Predicted Density 1.083 ± 0.06 g/cm³N/A echemi.com

Structure-Activity Relationship (SAR) studies are crucial for drug discovery, involving the synthesis of a series of related compounds (analogs) to determine how specific structural modifications affect biological activity. This compound is an ideal scaffold for generating such analogs. Its structure can be systematically modified at several positions: the piperidine ring, the ethyl ester, or by additions across the double bond.

A clear example of SAR studies in a related class of compounds can be seen with the analogs of methylphenidate. By introducing different substituents onto the phenyl ring, chemists have created a library of compounds to probe their interaction with biological targets. wikipedia.org this compound could be used in a similar manner to create novel series of compounds for SAR exploration, where the piperidinylidene core is systematically decorated with different functional groups to optimize for a desired biological effect.

Table 2: Examples of Methylphenidate Analogs for SAR Studies

This interactive table showcases various analogs of methylphenidate, illustrating how systematic structural modifications are used in Structure-Activity Relationship (SAR) studies.

Compound NameChemical NameKey Structural ModificationReference
Methylphenidate methyl 2-phenyl-2-(piperidin-2-yl)acetateParent compound wikipedia.org
Ethylphenidate ethyl 2-phenyl-2-(piperidin-2-yl)acetateEster modification (methyl to ethyl) wikipedia.org
3,4-Dichloromethylphenidate methyl 2-(3,4-dichlorophenyl)-2-(piperidin-2-yl)acetateDichloro-substitution on phenyl ring wikipedia.org
4-Fluoromethylphenidate methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetateFluoro-substitution on phenyl ring wikipedia.org
Methylnaphthidate methyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetatePhenyl ring replaced by naphthalene wikipedia.org

Applications in Advanced Materials and Polymer Chemistry

While the primary application of this compound is in the synthesis of small molecules, its structure also suggests potential use in materials science and polymer chemistry. The ethyl acetate group is relevant in polymerization processes. For example, ethyl acetate has been investigated as a "green" solvent for the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx), a polymer with significant biomedical applications. rsc.org

The reactive double bond in this compound could potentially undergo polymerization to create polymers with piperidine side chains, introducing functionality and basicity into the polymer backbone. Furthermore, ionic liquids containing acetate anions, such as 1-ethyl-3-methylimidazolium (B1214524) acetate, have been used in the processing of polymers like poly(vinylidene difluoride) (PVDF), demonstrating the compatibility of the acetate moiety with polymer systems. mdpi.com This suggests that this compound could serve as a functional monomer or additive to impart specific chemical properties to advanced materials.

Stereochemical Aspects and Control in Synthesis

Control of Geometric Isomerism in the Olefinic Moiety (E/Z Isomerism)

The formation of the exocyclic double bond in Ethyl 2-(3-piperidinylidene)acetate results in the possibility of (E)- and (Z)-geometric isomers. The relative orientation of the substituents around this double bond can significantly influence the compound's biological activity and physicochemical properties. Therefore, controlling the E/Z selectivity during synthesis is of paramount importance. The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and reliable method for constructing such olefinic bonds with a degree of stereocontrol researchgate.net.

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is influenced by several factors, which can be manipulated to favor the formation of either the (E)- or (Z)-isomer.

Structure of the Phosphonate (B1237965) Reagent: The nature of the phosphonate reagent is a critical determinant of stereoselectivity. Modified phosphonates, such as bis(2,2,2-trifluoroethyl) phosphonates, have been shown to favor the formation of (Z)-olefins nih.gov.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the E/Z ratio. For instance, the use of certain bases in combination with specific solvents can steer the reaction towards thermodynamic or kinetic control, thereby influencing the isomeric ratio researchgate.net. Microwave-assisted HWE reactions have also been explored, demonstrating the potential for rapid and selective synthesis nih.gov.

Nature of the Ketone: The steric and electronic properties of the piperidinone precursor can also play a role in directing the stereochemical course of the olefination reaction.

Below is a table summarizing the influence of various factors on the E/Z selectivity in Horner-Wadsworth-Emmons reactions, which is a common method for synthesizing compounds like this compound.

FactorInfluence on E/Z SelectivityExample
Phosphonate Reagent Modified phosphonates can favor the (Z)-isomer.Use of bis(2,2,2-trifluoroethyl) phosphonates often leads to higher (Z)-selectivity.
Base Can influence the kinetic vs. thermodynamic control of the reaction.Strong, non-coordinating bases may favor the kinetic (Z)-product.
Solvent Can affect the stability of the reaction intermediates.Polar aprotic solvents can influence the stereochemical outcome.
Temperature Lower temperatures often increase the selectivity for the kinetic product.Running the reaction at -78 °C can enhance the formation of the (Z)-isomer.
Additives Lewis acids can alter the stereoselectivity.The addition of salts like LiCl or certain metal triflates can modify the E/Z ratio.

Once a mixture of (E)- and (Z)-isomers is obtained, their separation and characterization are crucial.

Chromatographic Separation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating geometric isomers. The differing polarities and boiling points of the (E)- and (Z)-isomers allow for their resolution on appropriate stationary phases.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between (E)- and (Z)-isomers. The chemical shifts of the vinylic proton and the protons on the carbon atoms adjacent to the double bond are typically different for each isomer. The Nuclear Overhauser Effect (NOE) can provide definitive evidence for the spatial proximity of substituents, allowing for unambiguous assignment of the geometry.

Diastereoselective and Enantioselective Synthesis

Introducing chirality into the this compound scaffold opens up avenues for exploring its potential in asymmetric applications. This can be achieved by introducing chiral centers onto the piperidine (B6355638) ring, leading to diastereomers and enantiomers with distinct biological properties.

The synthesis of polysubstituted piperidines with high diastereoselectivity is an active area of research nih.gov. Chiral centers can be introduced on the piperidine ring before or after the formation of the exocyclic double bond. Phenylglycinol-derived oxazolopiperidone lactams have emerged as versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing natural products researchgate.net. These chiral lactams can be used to construct enantiopure polysubstituted piperidines researchgate.netrsc.org.

Asymmetric catalysis offers an efficient and elegant approach to enantiomerically enriched piperidine derivatives. nih.govumich.eduresearchgate.net Chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions. For instance, chiral phosphine catalysts have been successfully used in the enantioselective annulation of imines with allenes to furnish functionalized piperidine derivatives with excellent stereoselectivity researchgate.net. Rhodium-catalyzed asymmetric reductive Heck reactions have also been developed for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids snnu.edu.cn. Furthermore, biocatalytic methods, such as transamination, can be utilized for the asymmetric synthesis of piperidines with multiple stereocenters researchgate.net.

The following table provides examples of asymmetric catalytic approaches relevant to the synthesis of chiral piperidine derivatives.

Catalytic SystemReaction TypeStereochemical Outcome
Chiral Phosphine Catalyst[4+2] Annulation of imines with allenesHigh enantioselectivity for functionalized piperidines. researchgate.net
Rhodium-Josiphos CatalystAsymmetric Reductive Heck ReactionExcellent enantioselectivity for 3-aryl-tetrahydropyridines. snnu.edu.cn
Chiral Phosphoric AcidIntramolecular Cyclization of unsaturated acetalsHighly enantioselective formation of functionalized chiral piperidines. nih.govumich.edu
Copper-Chiral LigandRadical-mediated δ C-H CyanationHighly enantioselective synthesis of chiral piperidines from acyclic amines. nih.gov
Transaminase (Biocatalyst)Asymmetric TransaminationOptically pure enamine/imine intermediates for trisubstituted piperidines. researchgate.net

Cascade and multicomponent reactions provide a powerful strategy for the rapid and stereocontrolled synthesis of complex molecules from simple starting materials. These reactions can be designed to create multiple stereocenters in a single operation with high diastereoselectivity. For example, a four-component diastereoselective synthesis of pyridinium (B92312) salts of piperidin-2-ones has been reported, which proceeds through a Michael–Mannich cascade researchgate.net. Such methodologies hold promise for the efficient construction of highly substituted and stereochemically defined piperidinylidene acetate (B1210297) derivatives.

Q & A

Basic Research Questions

What are the optimal synthetic routes for Ethyl 2-(3-piperidinylidene)acetate, and how can reaction yields be maximized?

Methodological Answer:

  • Route Selection : Begin with piperidine derivatives and ethyl acetate precursors. For example, condensation reactions between piperidone derivatives and activated esters (e.g., ethyl chloroacetate) under basic conditions (e.g., K₂CO₃ in anhydrous DMF) are common .
  • Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC (silica gel plates, ethyl acetate/hexane eluent) . Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures).
  • Key Parameters : Temperature control (60–80°C), stoichiometric excess of the electrophilic reagent (1.2–1.5 equiv), and catalyst screening (e.g., DMAP for acyl transfer).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.